molecular formula C11H13NS B14270090 N-(4-Methylphenyl)cyclopropanecarbothioamide CAS No. 149602-09-5

N-(4-Methylphenyl)cyclopropanecarbothioamide

Cat. No.: B14270090
CAS No.: 149602-09-5
M. Wt: 191.29 g/mol
InChI Key: XHTVGZSFICIJPB-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)cyclopropanecarbothioamide is an organic compound that belongs to the class of amides It features a cyclopropane ring attached to a carbothioamide group, with a 4-methylphenyl substituent on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylphenyl)cyclopropanecarbothioamide typically involves the reaction of 4-methylphenylamine with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with hydrogen sulfide to form the desired carbothioamide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylphenyl)cyclopropanecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

N-(4-Methylphenyl)cyclopropanecarbothioamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)cyclopropanecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. This interaction can lead to the inhibition of certain biochemical pathways, which is the basis for its potential therapeutic effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methylphenyl)cyclopropanecarboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

    N-(4-Methylphenyl)cyclopropanecarbonitrile: Contains a nitrile group instead of a carbothioamide group.

Uniqueness

N-(4-Methylphenyl)cyclopropanecarbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The cyclopropane ring also contributes to its unique structural properties, making it a valuable compound for research and development.

Properties

CAS No.

149602-09-5

Molecular Formula

C11H13NS

Molecular Weight

191.29 g/mol

IUPAC Name

N-(4-methylphenyl)cyclopropanecarbothioamide

InChI

InChI=1S/C11H13NS/c1-8-2-6-10(7-3-8)12-11(13)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H,12,13)

InChI Key

XHTVGZSFICIJPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)C2CC2

Origin of Product

United States

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